![molecular formula C6H3Br3O B3086760 3,4,5-Tribromophenol CAS No. 116434-90-3](/img/structure/B3086760.png)
3,4,5-Tribromophenol
Overview
Description
3,4,5-Tribromophenol is an organic compound with the molecular formula C6H3Br3O . It has an average mass of 330.799 Da and a mono-isotopic mass of 327.773376 Da .
Molecular Structure Analysis
The molecular structure of 3,4,5-Tribromophenol consists of a benzene ring with three bromine atoms and one hydroxyl group attached to it . The compound has one hydrogen bond acceptor and one hydrogen bond donor .Physical And Chemical Properties Analysis
3,4,5-Tribromophenol has a density of 2.4±0.1 g/cm3, a boiling point of 335.3±37.0 °C at 760 mmHg, and a flash point of 156.6±26.5 °C . It has a molar refractivity of 51.2±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 136.4±3.0 cm3 .Scientific Research Applications
Embryotoxicity Studies
3,4,5-Tribromophenol has been used in embryotoxicity studies. It has been found to have dose-dependent toxic effects on mouse embryos from peri-implantation to egg cylinder stages . The exposure to 3,4,5-Tribromophenol inhibited the differentiation and survival of epiblast (EPI) cells and extraembryonic endoderm (ExEn) cells . This suggests that 3,4,5-Tribromophenol might inhibit embryonic development by influencing the generation of three primary germ layers and fetal membranes .
Environmental Pollutant Analysis
3,4,5-Tribromophenol is frequently detected in environmental components . The detection of 3,4,5-Tribromophenol in human bodies has raised concerns about its adverse effects on human beings, especially for early embryonic development . Therefore, it is often used in environmental pollutant analysis.
Flame Retardant
3,4,5-Tribromophenol is widely used as a brominated flame retardant . It is also used as an intermediate to produce other brominated flame retardants .
Fungicide for Wood Preservation
3,4,5-Tribromophenol is used as a fungicide for wood preservation . It is effective in protecting wood from fungal decay and insect attack.
Chemical Synthesis
3,4,5-Tribromophenol is used in various areas of research including chemical synthesis . It can serve as a starting material or intermediate in the synthesis of other chemical compounds .
Analytical Chemistry
In analytical chemistry, 3,4,5-Tribromophenol is used as a standard for the calibration of analytical instruments . It helps in the accurate measurement and analysis of other compounds .
Safety and Hazards
Mechanism of Action
Target of Action
3,4,5-Tribromophenol (TBP) is a brominated phenol that is widely used as a brominated flame retardant (BFR), intermediate to produce other BFRs, and fungicide for wood preservative . The primary targets of TBP are human peripheral blood mononuclear cells (PBMCs), which play a crucial role in the immune system .
Mode of Action
TBP interacts with its targets, the PBMCs, inducing single and, to a lesser extent, double strand-breaks formation and causing oxidative damage to pyrimidines, and particularly to purines in the incubated cells . The observed changes were most probably induced by indirect DNA-damaging agents, such as reactive oxygen species (ROS) and other reactive species .
Biochemical Pathways
The biochemical pathways affected by TBP involve the DNA repair mechanisms of the PBMCs. These cells efficiently repaired the DNA strand-breaks induced by TBP, but they were unable to remove completely damaged DNA . This suggests that TBP might inhibit embryonic development by influencing the generation of three primary germ layers and fetal membranes .
Pharmacokinetics
It is known that tbp is frequently detected in environmental components . The detection of TBP in human bodies has earned great concerns about its adverse effects on human beings, especially for early embryonic development .
Result of Action
The result of TBP’s action is the induction of DNA damage in PBMCs, which can lead to genotoxic effects .
Action Environment
The action of TBP is influenced by environmental factors. Due to the widespread exposure of the general population to BFRs and insufficient knowledge on their toxic action, including genotoxic potential, the effect of TBP on DNA damage in human peripheral blood mononuclear cells (PBMCs) has been studied . The presence of TBP has been documented in the environment, food, drinking water, inhaled dust and the human body .
properties
IUPAC Name |
3,4,5-tribromophenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br3O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVNMOZXRFSVPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Br)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Tribromophenol | |
CAS RN |
116434-90-3 | |
Record name | 3,4,5-tribromophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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